

# characterization of 3-(4-methoxyphenyl)-1H-pyrazol-5-amine

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## Compound of Interest

Compound Name: 3-(4-methoxyphenyl)-1H-pyrazol-5-amine

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An In-depth Technical Guide to the Characterization of **3-(4-methoxyphenyl)-1H-pyrazol-5-amine**

## Executive Summary

This technical guide provides a comprehensive framework for the definitive characterization of **3-(4-methoxyphenyl)-1H-pyrazol-5-amine** (C<sub>10</sub>H<sub>11</sub>N<sub>3</sub>O), a heterocyclic compound of significant interest in medicinal chemistry. The aminopyrazole scaffold is a privileged structure, serving as a cornerstone for developing a wide array of therapeutic agents, including kinase inhibitors and anti-inflammatory drugs.[1][2] This document outlines the synthetic protocol and a suite of analytical techniques required to confirm the identity, purity, and structure of the title compound. Each methodology is presented with detailed, step-by-step protocols and an expert rationale for key experimental choices, ensuring scientific rigor and reproducibility for researchers in drug discovery and chemical development.

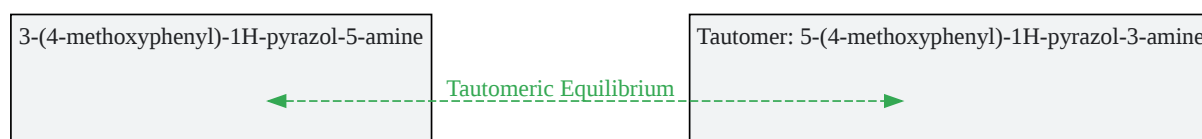
## Introduction: The Significance of the Aminopyrazole Scaffold

The pyrazole nucleus is a five-membered aromatic heterocycle that has garnered immense attention in pharmaceutical research due to its broad spectrum of biological activities.[1][3] Specifically, 5-aminopyrazoles are recognized as versatile building blocks for synthesizing fused heterocyclic systems and as potent pharmacophores in their own right.[3][4] Derivatives

of this scaffold have been successfully developed as anticancer, anti-inflammatory, antimicrobial, and antiviral agents.[1][5]

The title compound, **3-(4-methoxyphenyl)-1H-pyrazol-5-amine**, combines this valuable aminopyrazole core with a 4-methoxyphenyl substituent, a common feature in many biologically active molecules that can enhance binding to target proteins through hydrogen bonding and hydrophobic interactions.

A critical aspect of pyrazole chemistry is the potential for tautomerism. For the title compound, two principal tautomeric forms exist: **3-(4-methoxyphenyl)-1H-pyrazol-5-amine** and 5-(4-methoxyphenyl)-1H-pyrazol-3-amine. While they are distinct in nomenclature, they rapidly interconvert in solution, and often one form is thermodynamically favored. Spectroscopic analysis provides data on the equilibrium mixture, while crystallographic analysis can reveal the specific tautomer present in the solid state. This guide provides the tools to confidently identify the compound regardless of its tautomeric state.

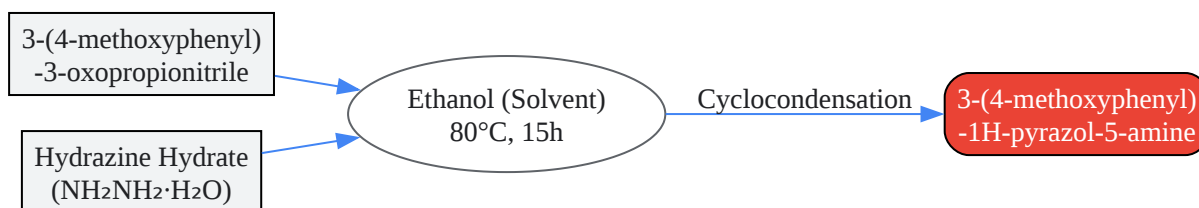


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Caption: Chemical structure and tautomeric equilibrium of the title compound.

## Synthesis and Purification

The most direct and efficient synthesis of **3-(4-methoxyphenyl)-1H-pyrazol-5-amine** involves the cyclocondensation of a  $\beta$ -ketonitrile with hydrazine hydrate. This established method provides high yields and a straightforward purification process.



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Caption: Synthetic pathway for **3-(4-methoxyphenyl)-1H-pyrazol-5-amine**.

## Detailed Synthesis Protocol

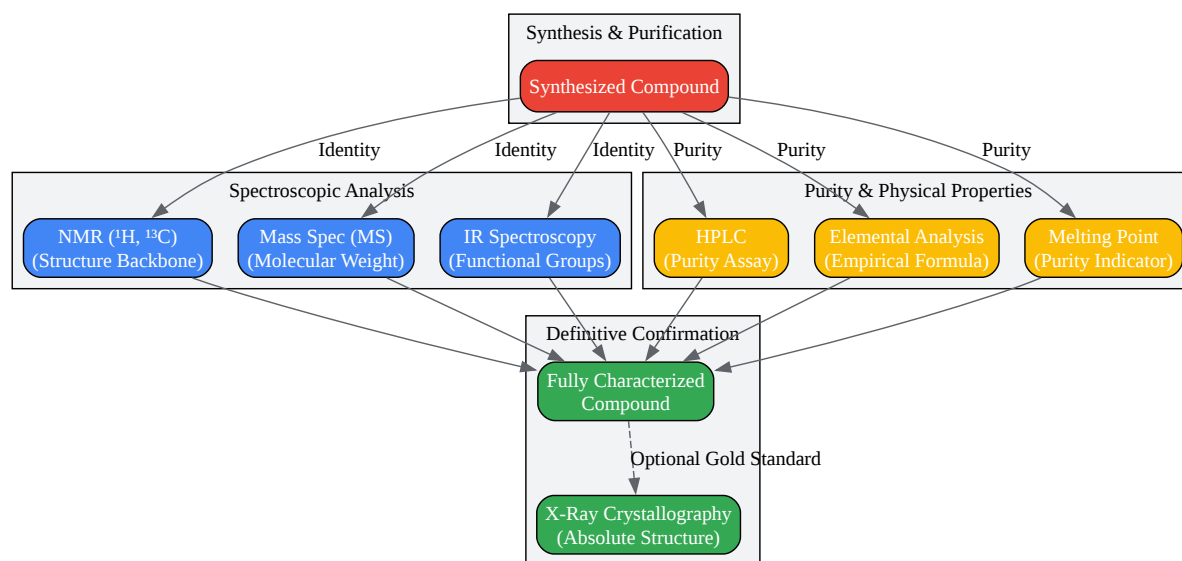
This protocol is adapted from established literature procedures.<sup>[1]</sup>

- **Reagent Preparation:** In a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 3-(4-methoxyphenyl)-3-oxopropionitrile (2.0 g, 11.4 mmol).
- **Solvent Addition:** Add absolute ethanol (21 mL) to the flask and stir the mixture to achieve a suspension.
- **Reactant Addition:** To the stirred suspension, add hydrazine hydrate (3.32 mL, 68.3 mmol, 6 equivalents) dropwise.
  - **Causality Note:**Hydrazine hydrate is used in significant excess to ensure the complete consumption of the limiting starting material (the β-ketonitrile) and to drive the equilibrium towards the cyclized product.
- **Reaction:** Heat the reaction mixture to 80°C and maintain this temperature with vigorous stirring for 15 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a 9:1 DCM:Methanol mobile phase.
- **Work-up:** After cooling to room temperature, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol and excess hydrazine hydrate.
- **Purification:** The resulting crude residue is purified by flash column chromatography on silica gel.

- Eluent System: A gradient of 0% to 10% methanol in dichloromethane ( $\text{CH}_2\text{Cl}_2$ ).
- Causality Note: The gradient elution is critical. The less polar dichloromethane is used to elute non-polar impurities, while the gradual addition of the more polar methanol is necessary to elute the desired, more polar aminopyrazole product from the silica gel.
- Isolation: Combine the fractions containing the pure product (identified by TLC) and concentrate under reduced pressure to yield **3-(4-methoxyphenyl)-1H-pyrazol-5-amine** as a white solid.<sup>[1]</sup>

## Structural Elucidation and Physicochemical Characterization

A multi-technique approach is essential for the unambiguous characterization of the synthesized compound. The following workflow represents a robust and self-validating system.



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Caption: Comprehensive workflow for the characterization of the title compound.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of the molecule.

- Protocol:
  - Accurately weigh approximately 10-15 mg of the compound.
  - Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).

- Causality Note: DMSO-d<sub>6</sub> is an excellent solvent for this compound and contains exchangeable protons (from residual water) that can help identify the labile -NH and -NH<sub>2</sub> protons, which will either broaden or exchange out.
- Transfer the solution to a 5 mm NMR tube.
- Acquire <sup>1</sup>H, <sup>13</sup>C, and optionally 2D spectra (COSY, HSQC) on a 400 MHz or higher spectrometer.
- <sup>1</sup>H NMR Analysis (400 MHz, DMSO-d<sub>6</sub>): The expected chemical shifts are based on experimental data.[\[1\]](#)

Proton Assignment	Chemical Shift (δ, ppm)	Multiplicity	Integration
Pyrazole NH (1-H)	~11.69	singlet (s)	1H
Aromatic CH (ortho to OMe)	~7.55	doublet (d)	2H
Aromatic CH (meta to OMe)	~6.92	doublet (d)	2H
Pyrazole CH (4-H)	~5.66	singlet (s)	1H
Amine NH <sub>2</sub>	~4.62	broad s	2H
Methoxy CH <sub>3</sub>	~3.75	singlet (s)	3H

- <sup>13</sup>C NMR Analysis (100 MHz, DMSO-d<sub>6</sub>): The expected chemical shifts are predicted based on the analysis of structurally similar pyrazoles and substituted benzene rings.[\[6\]](#)[\[7\]](#)

Carbon Assignment	Predicted Chemical Shift ( $\delta$ , ppm)
Pyrazole C-5 (C-NH <sub>2</sub> )	~155 - 160
Phenyl C-O (C-OMe)	~158 - 160
Pyrazole C-3 (C-Aryl)	~145 - 150
Phenyl C-H (ortho to OMe)	~127 - 129
Phenyl C (ipso to Pyrazole)	~122 - 125
Phenyl C-H (meta to OMe)	~113 - 115
Pyrazole C-4 (C-H)	~85 - 90
Methoxy CH <sub>3</sub>	~55 - 56

## Mass Spectrometry (MS)

MS is used to confirm the molecular weight of the compound.

- Protocol (Electrospray Ionization - ESI):
  - Prepare a dilute solution of the compound (~0.1 mg/mL) in methanol or acetonitrile.
  - Infuse the solution directly into the ESI source or inject via an HPLC system.
  - Acquire the spectrum in positive ion mode.
- Expected Result: The analysis should reveal a prominent ion corresponding to the protonated molecule  $[M+H]^+$ .
  - Molecular Formula: C<sub>10</sub>H<sub>11</sub>N<sub>3</sub>O
  - Exact Mass: 189.0902
  - Expected  $[M+H]^+$ : m/z 190.0975 (observed as 190.1)[1]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

- Protocol (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure to ensure good contact.
  - Acquire the spectrum, typically over a range of 4000-400  $\text{cm}^{-1}$ .
- Expected Characteristic Peaks:

Wavenumber ( $\text{cm}^{-1}$ )	Vibration Mode	Functional Group
3400 - 3200	N-H stretching (asymmetric & symmetric)	-NH <sub>2</sub> (Amine)
3200 - 3100	N-H stretching	N-H (Pyrazole ring)
3100 - 3000	C-H stretching	Aromatic C-H
2950 - 2850	C-H stretching	-OCH <sub>3</sub> (Methoxy)
~1620	C=N stretching	Pyrazole ring
~1580, ~1510	C=C stretching	Aromatic ring
~1250	C-O-C stretching (asymmetric)	Aryl-alkyl ether
~1030	C-O-C stretching (symmetric)	Aryl-alkyl ether

## Elemental Analysis

This technique provides validation of the compound's empirical formula and is a crucial measure of purity.

- Protocol:
  - Submit a high-purity, dry sample (2-3 mg) to an analytical laboratory for CHN analysis.
- Theoretical Values for C<sub>10</sub>H<sub>11</sub>N<sub>3</sub>O:



- Carbon (C): 63.48%
- Hydrogen (H): 5.86%
- Nitrogen (N): 22.21%
- Trustworthiness: Experimental values should be within  $\pm 0.4\%$  of the theoretical values to confirm the elemental composition and high purity.

## High-Performance Liquid Chromatography (HPLC)

HPLC is the standard method for quantifying the purity of the final compound.

- Protocol (Reverse-Phase):
  - Column: C18, 4.6 x 150 mm, 5  $\mu\text{m}$ .
  - Mobile Phase: Gradient elution with (A) Water + 0.1% Formic Acid and (B) Acetonitrile + 0.1% Formic Acid.
  - Gradient: Start at 95:5 (A:B), ramp to 5:95 (A:B) over 15 minutes.
  - Flow Rate: 1.0 mL/min.
  - Detection: UV at 254 nm.
  - Sample Prep: Dissolve ~1 mg of compound in 1 mL of 50:50 Acetonitrile:Water.
- Expected Result: A pure sample should exhibit a single major peak. Purity is calculated as the area of the main peak divided by the total area of all peaks, and should be  $\geq 96\%$ .<sup>[8]</sup>

## Advanced Structural Confirmation: Single-Crystal X-ray Diffraction

While the spectroscopic methods described provide a comprehensive and robust characterization, single-crystal X-ray diffraction is the gold standard for unambiguous structure determination. It provides absolute confirmation of connectivity, regiochemistry, and the solid-state tautomeric form.

Although a crystal structure for the exact title compound is not publicly available, related structures like 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine have been resolved.<sup>[9]</sup><sup>[10]</sup><sup>[11]</sup> In that case, X-ray analysis was essential to definitively assign the correct regioisomer, a challenge that could not be solved by NMR alone.<sup>[9]</sup> This highlights the immense value of this technique. Should single crystals be grown (e.g., by slow evaporation from an ethanol/water mixture), this analysis would provide the ultimate validation of the structure.

## Summary of Characterization Data

Parameter	Method	Result
IUPAC Name	-	3-(4-methoxyphenyl)-1H-pyrazol-5-amine
Molecular Formula	-	C <sub>10</sub> H <sub>11</sub> N <sub>3</sub> O
Molecular Weight	MS (ESI+)	189.22 g/mol ; Found [M+H] <sup>+</sup> at m/z 190.1 <sup>[1]</sup>
Appearance	Visual	White solid / crystalline powder <sup>[1]</sup> <sup>[8]</sup>
Melting Point	Capillary Method	136.0 - 145.0 °C <sup>[8]</sup>
Purity	HPLC	≥96.0% <sup>[8]</sup>
<sup>1</sup> H NMR (DMSO-d <sub>6</sub> )	400 MHz NMR	δ 11.69 (s, 1H), 7.55 (d, 2H), 6.92 (d, 2H), 5.66 (s, 1H), 4.62 (br s, 2H), 3.75 (s, 3H) ppm <sup>[1]</sup>
Elemental Analysis	CHN Analyzer	Theoretical: C, 63.48%; H, 5.86%; N, 22.21%

## Conclusion

The analytical methodologies detailed in this guide provide a robust and self-validating pathway for the complete characterization of **3-(4-methoxyphenyl)-1H-pyrazol-5-amine**. By systematically applying NMR, MS, and IR spectroscopy, alongside purity assessments via HPLC and elemental analysis, researchers can establish the identity, structure, and quality of this valuable chemical entity with a high degree of confidence. This comprehensive

characterization is the essential foundation for its subsequent use in medicinal chemistry research and drug development programs.

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